molecular formula C12H19NS B13273923 N-(2-Methylbutyl)-4-(methylsulfanyl)aniline

N-(2-Methylbutyl)-4-(methylsulfanyl)aniline

Cat. No.: B13273923
M. Wt: 209.35 g/mol
InChI Key: RZAAYMPOBVTJRJ-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-4-(methylsulfanyl)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 2-methylbutyl halide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2-Methylbutyl)-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylbutyl)-3-(methylsulfanyl)aniline
  • 2-(Methylthio)aniline

Uniqueness

N-(2-Methylbutyl)-4-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutyl group further distinguishes it from other similar compounds, potentially enhancing its solubility and interaction with target molecules.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2-methylbutyl)-4-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-4-10(2)9-13-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3

InChI Key

RZAAYMPOBVTJRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)SC

Origin of Product

United States

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